molecular formula C10H14ClNO B7824592 2-Propanol,1-chloro-3-[(phenylmethyl)amino]-

2-Propanol,1-chloro-3-[(phenylmethyl)amino]-

Cat. No.: B7824592
M. Wt: 199.68 g/mol
InChI Key: YXWOYBQZWSLSMU-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

2-Propanol, 1-chloro-3-[(phenylmethyl)amino]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanol, 1-chloro-3-[(phenylmethyl)amino]- involves its interaction with molecular targets through its functional groups. The chloro group can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar compounds to 2-Propanol, 1-chloro-3-[(phenylmethyl)amino]- include:

The uniqueness of 2-Propanol, 1-chloro-3-[(phenylmethyl)amino]- lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

3-amino-1-chloro-4-phenylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWOYBQZWSLSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(CCl)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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